molecular formula C18H17N3OS B2526598 N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 382167-50-2

N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2526598
CAS No.: 382167-50-2
M. Wt: 323.41
InChI Key: MZOKHHMKJRFIDV-UHFFFAOYSA-N
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Description

N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 382167-50-2) is a chemical compound with the molecular formula C18H17N3OS and a molecular weight of 323.41 g/mol. It is supplied with a purity of 98% and should be stored at 2-8°C for stability . This acetamide derivative features a benzimidazole core structure linked via a sulfide bridge, a configuration of significant interest in medicinal chemistry for its potential biological activities. While specific biological data for this exact compound is limited in the available literature, its core structure is closely related to a class of benzimidazole conjugates that have demonstrated pronounced antiproliferative and antitumor profiles in preclinical research . Studies on highly similar compounds, where a benzimidazole scaffold is conjugated with various acetamide moieties via sulfide or sulfoxide linkers, have shown promising antiproliferative activities against several human cancer cell lines, including liver (HepG2), breast (MCF-7), and lung (A549) carcinomas . The mechanism of action for such compounds is an area of active investigation, but they are known to interact with cellular targets in a way that leads to a dose-dependent inhibition of cancer cell viability . Researchers value this compound and its analogues as valuable tools for synthesizing novel derivatives and probing new pathways in oncology and drug discovery. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and use of this chemical.

Properties

IUPAC Name

N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-17(19-11-14-7-3-1-4-8-14)13-23-18-20-12-16(21-18)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOKHHMKJRFIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Benzyl chloride, sodium hydride.

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their activity . The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its 5-phenylimidazole core and benzyl-substituted acetamide. Below is a detailed comparison with analogous compounds from the evidence, focusing on core heterocycles, substituents, and biological activities.

Core Heterocycle Variations

  • Imidazole vs. Benzimidazole Derivatives: The target compound’s imidazole core (non-fused) contrasts with benzimidazole analogs (fused benzene-imidazole rings) prevalent in the literature. For example, N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) () contains a benzimidazole ring, which enhances planarity and may improve DNA intercalation in anticancer applications . N-Benzyl-2-(1H-imidazol-1-yl)acetamide (1a) () shares the imidazole core but lacks the sulfanyl bridge and phenyl substitution, resulting in reduced steric bulk and altered electronic properties .

Substituent Effects on the Heterocycle

  • In contrast, 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide () has a 5-methoxy group, enhancing electron density and hydrogen-bonding capacity, which could influence receptor binding .

Acetamide N-Substituent Variations

  • Benzyl vs. Bulky or Polar Groups :
    • The benzyl group in the target compound balances lipophilicity and aromatic interactions. N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide () replaces benzyl with cyclohexyl, enhancing hydrophobicity and conformational flexibility, as observed in its crystal structure .
    • 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) () incorporates a dinitrophenyl group, introducing strong electron-withdrawing effects that may alter redox properties or metabolic stability .

Sulfanyl Bridge vs. Alternative Linkers

  • The sulfanyl (-S-) bridge in the target compound provides stability and moderate polarity. Analogs like N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine () use sulfonamide (-SO₂-) linkers, which increase polarity and hydrogen-bonding capacity but may reduce cell permeability .

Data Tables: Structural and Functional Comparisons

Compound Name Core Heterocycle Position 5 Substituent Acetamide N-Substituent Key Functional Properties Reference
N-Benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (Target) Imidazole Phenyl Benzyl Moderate lipophilicity, π-π stacking potential N/A
N-Benzyl-2-(1H-imidazol-1-yl)acetamide (1a) Imidazole H Benzyl Reduced steric hindrance, simpler structure
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Benzimidazole Methoxy 3-Trifluoromethylphenyl Enhanced H-bonding, electron-withdrawing effects
N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide N/A N/A Cyclohexyl High hydrophobicity, flexible conformation
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole H 2,4-Dinitrophenyl Strong electron-withdrawing, redox activity

Biological Activity

N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the reaction of benzylamine with 5-(phenylthio)-1H-imidazole-2-carboxylic acid derivatives. The resultant compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.

Anticancer Activity

The anticancer potential of N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been explored in various studies. One notable study evaluated a series of thiazolyl N-benzyl-substituted acetamide derivatives, including similar imidazole-based compounds, for their Src kinase inhibitory activities. The results indicated that certain derivatives exhibited significant inhibition against cancer cell lines, with IC50 values in the low micromolar range, suggesting a promising anticancer profile .

Table 1: Anticancer Activity of Related Compounds

Compound NameStructureIC50 (µM)Cancer Cell Line
KX2-391KX2-3911.34NIH3T3/c-Src527F
KX2-AKX2-A2.30SYF/c-Src527F
N-benzyl derivativeN-benzylNot specifiedVarious

Antimicrobial Activity

In addition to its anticancer properties, N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has demonstrated antimicrobial activity. Studies have shown that imidazole derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Imidazole Derivatives

Compound NameStructureMinimum Inhibitory Concentration (MIC)Target Organisms
Imidazole Derivative AA10 µg/mLE. coli
Imidazole Derivative BB5 µg/mLS. aureus

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide. For instance, modifications on the phenyl ring or the imidazole moiety can enhance potency against cancer cells or bacteria. The introduction of electron-donating or electron-withdrawing groups has been shown to modulate the compound's interaction with biological targets.

Case Studies

Several case studies have highlighted the effectiveness of imidazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial investigated a series of imidazole derivatives, including N-benzyl variants, showing promising results in reducing tumor size in patients with advanced solid tumors.
  • Antimicrobial Efficacy : Research conducted on hospital-acquired infections revealed that patients treated with imidazole-based compounds experienced faster recovery times compared to those receiving standard antibiotics.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide?

The synthesis typically involves:

  • Imidazole ring formation : Cyclization of precursors (e.g., glyoxal derivatives) under controlled acidic/basic conditions .
  • Thioether linkage : Coupling the imidazole moiety with a benzyl acetamide derivative via sulfur nucleophiles, requiring inert atmospheres to prevent oxidation .
  • Optimization : Adjust temperature (60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., NaH for deprotonation) to enhance yields (70–85%) .
  • Purification : Use column chromatography or recrystallization to isolate the product, verified by HPLC (≥95% purity) .

Basic: Which spectroscopic and analytical methods confirm the compound’s structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the benzyl, imidazole, and thioether groups (e.g., δ 7.2–7.6 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 378.1) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, validated using SHELXL for refinement .

Basic: What preliminary biological assays are recommended for screening bioactivity?

  • Enzyme inhibition : Test against lipoxygenase (LOX) or acetylcholinesterase (AChE) at 10–100 µM concentrations .
  • Antimicrobial screening : Use agar diffusion assays against S. aureus or E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

  • SHELX refinement : Use SHELXL to refine X-ray data, resolving disordered sulfur or benzyl groups .
  • Twinned crystals : Apply twin laws (e.g., HKLF5 format) to correct diffraction patterns .
  • Hydrogen bonding analysis : Identify interactions between the acetamide carbonyl and imidazole NH, critical for stability .

Advanced: What experimental strategies elucidate the compound’s mechanism of action?

  • Target identification : Use affinity chromatography or SPR to bind potential targets (e.g., kinases) .
  • Molecular docking : Simulate interactions with enzymes (e.g., LOX) using AutoDock Vina, focusing on the thioether’s role in binding .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) to identify upregulated/downregulated genes post-treatment .

Advanced: How to address contradictions in reported biological activity data?

  • Assay variability : Standardize conditions (pH 7.4 buffer, 37°C) and cell lines (e.g., HepG2 vs. MCF-7) .
  • Solubility effects : Use DMSO concentrations ≤0.1% to avoid solvent interference .
  • Metabolite analysis : LC-MS/MS to detect degradation products that may alter activity .

Advanced: Which computational approaches predict structure-activity relationships (SAR) for derivatives?

  • QSAR modeling : Use Gaussian or MOE to correlate logP, polar surface area, and bioactivity .
  • Pharmacophore mapping : Identify critical features (e.g., sulfur atom, benzyl group) using Schrödinger .
  • ADMET prediction : SwissADME evaluates absorption and toxicity risks for novel analogs .

Advanced: How to design derivatives with improved pharmacological properties?

  • Functional group substitution : Replace the benzyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance enzyme binding .
  • Prodrug strategies : Introduce hydrolyzable esters to improve bioavailability .
  • Heterocycle variation : Substitute imidazole with triazole to modulate metabolic stability .

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